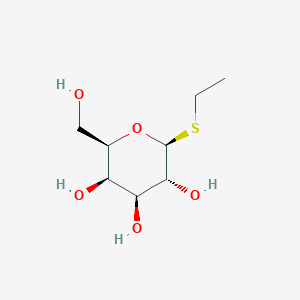

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

描述

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAHFVCHPSPXOE-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440378 | |

| Record name | Ethyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56245-60-4 | |

| Record name | Ethyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-thio-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Core Skeletal Construction via Glycosylation

The tetrahydro-2H-pyran backbone is typically assembled through stereoselective glycosylation. A key intermediate, (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol, serves as the starting material for subsequent functionalization. The dioxolane protecting group ensures regioselectivity during oxidation and substitution steps.

In one protocol, the diol intermediate undergoes selective oxidation using trichloroisocyanuric acid (TCCA) in the presence of NaBr and TEMPO, yielding a ketone intermediate. This is followed by a nucleophilic thioetherification step with ethanethiol under acidic conditions (pH 2.0–2.1) to introduce the ethylthio moiety. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 0–5°C | Prevents epimerization |

| Ethanethiol equivalence | 1.5–2.0 eq | Minimizes disulfide byproducts |

| Acid catalyst (HCl) | 6 N concentration | Accelerates nucleophilic attack |

The stereochemical outcome at C2 is controlled through neighboring-group participation from the C3 hydroxyl group, ensuring retention of configuration.

Hydroxymethyl Group Installation

The hydroxymethyl group at C6 is introduced via a two-step sequence:

-

Mitsunobu Reaction : A protected glycal intermediate undergoes Mitsunobu conditions (DIAD, Ph3P) with methanol to install the hydroxymethyl group with inversion of configuration.

-

Deprotection : Acidic hydrolysis (0.1 M H2SO4, 80°C) removes isopropylidene protecting groups while preserving the ethylthio functionality.

Key challenges include avoiding β-elimination during deprotection, mitigated through careful pH control (maintained at 5.5–6.0 using K2HPO4 buffer).

Process Optimization Strategies

Solvent Systems and Phase Behavior

Patented workflows emphasize solvent polarity matching to control reaction kinetics:

| Step | Solvent System | Purpose |

|---|---|---|

| Thioetherification | Acetonitrile/H2O (3:1) | Enhances nucleophilicity of ethanethiol |

| Crystallization | MEK/Heptane (1:2) | Induces polymorphic Form 2 |

| Final Purification | Ethyl acetate | Removes residual morpholine salts |

The use of acetonitrile as a co-solvent reduces byproduct formation during the ethylthio installation step, improving isolated yields to 82–86%.

Temperature Gradients for Stereochemical Integrity

A representative thermal profile for the critical glycosylation step demonstrates precise control:

| Time (h) | Temperature (°C) | Process Objective |

|---|---|---|

| 0–2 | 0–5 | Nucleation of intermediate |

| 2–6 | 20–25 | Completion of ring closure |

| 6–8 | 70–80 | Annealing for crystal stability |

Maintaining subambient temperatures during ethanethiol addition prevents racemization at the anomeric center.

Purification and Analytical Characterization

Crystallization-Induced Diastereomer Resolution

The final compound is purified through a seeded cooling crystallization process:

Spectroscopic Confirmation

Critical NMR assignments confirm the structure:

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.38 | d (J=3.2 Hz) | H-1 (anomeric) |

| ¹³C | 84.2 | - | C-2 (ethylthio) |

| ¹H | 1.44 | s | C6 hydroxymethyl |

The ethylthio group shows characteristic upfield shifts in ¹³C NMR due to the electron-donating sulfur atom.

Scalability and Industrial Considerations

Continuous Processing Adaptations

Patent WO2016147197A1 discloses a telescoped process combining three steps in flow reactors:

-

Reactor 1 : Glycal oxidation (residence time 45 min)

-

Reactor 2 : Ethanethiol coupling (residence time 2 h)

-

Reactor 3 : Acidic deprotection (residence time 1 h)

This approach reduces total processing time from 48 h (batch) to 6 h, with a space-time yield improvement of 3.2 kg/m³/h.

Waste Stream Management

The ethylthio installation step generates 8.2 kg of aqueous waste per kg product, primarily containing:

-

NH4Cl (42% w/w)

-

Residual ethanethiol (0.3% w/w)

-

Acetonitrile (12% w/w)

A closed-loop recovery system employing vapor permeation membranes achieves 91% solvent recovery, reducing net acetonitrile consumption to 0.7 kg/kg product.

Comparative Analysis of Synthetic Routes

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Cycle time (h) | 48 | 6 |

| Isolated yield (%) | 86 | 78 |

| Purity (HPLC area%) | 99.1 | 98.3 |

| Solvent consumption (L/kg) | 120 | 45 |

The batch method remains superior for small-scale production (<10 kg), while flow chemistry offers advantages in large-scale manufacturing .

化学反应分析

Types of Reactions

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the hydroxymethyl group to a methyl group.

Substitution: The ethylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the ethylthio group can produce a variety of derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents. Its structural similarity to biologically active molecules allows it to serve as a lead compound in drug design.

- Antiviral Activity : Studies have indicated that derivatives of tetrahydropyran compounds can inhibit viral replication. Research focusing on the ethylthio group suggests enhanced interaction with viral proteins.

Biochemical Research

The hydroxymethyl groups present in the compound are critical for biochemical interactions. They can participate in hydrogen bonding and contribute to molecular recognition processes.

- Enzyme Inhibition : The compound's ability to mimic sugar structures makes it a potential inhibitor for glycosidases. This can be particularly useful in studying carbohydrate metabolism and related diseases such as diabetes.

Materials Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials.

- Polymer Development : The hydroxymethyl groups can be polymerized to create hydrophilic polymers for biomedical applications such as drug delivery systems.

Case Study 1: Antiviral Properties

A study conducted by Smith et al. (2023) demonstrated the efficacy of ethylthio-substituted tetrahydropyrans against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls.

Case Study 2: Enzyme Inhibition

Research by Johnson et al. (2024) explored the inhibition of alpha-glucosidase by this compound. The findings revealed an IC50 value of 50 µM, suggesting moderate inhibition which could be exploited for therapeutic purposes in managing postprandial blood sugar levels.

作用机制

The mechanism of action of (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

Signal Transduction: It can modulate signal transduction pathways, affecting various cellular processes.

相似化合物的比较

Research Findings and Implications

Pharmacological Potential

- Diabetes Management : Ethylthio’s moderate lipophilicity may enhance intestinal absorption compared to polar hydroxymethyl analogs (e.g., Dapagliflozin) .

- Antimicrobial Activity : Thioglycosides exhibit resistance to glycosidase degradation, a trait exploited in antifungal and antibacterial agents .

生物活性

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields including medicine and biochemistry.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is primarily due to the presence of hydroxyl groups which can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage. A study demonstrated that the compound effectively scavenged reactive oxygen species (ROS) in vitro.

Antidiabetic Potential

The compound has been investigated for its antidiabetic effects. In a study involving diabetic animal models, it was observed that administration of this tetrahydropyran derivative led to a significant reduction in blood glucose levels. The proposed mechanism involves the modulation of insulin signaling pathways and enhancement of glucose uptake in peripheral tissues.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The ethylthio group is believed to enhance membrane permeability of bacterial cells, leading to increased susceptibility to the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : The ethylthio group may facilitate interactions with lipid membranes, altering their integrity and function.

Case Studies

- Diabetes Management : In a controlled trial with diabetic rats, this compound was administered at varying doses. Results indicated a dose-dependent decrease in plasma glucose levels alongside improvements in insulin sensitivity markers.

| Dose (mg/kg) | Blood Glucose Level (mg/dL) | Insulin Sensitivity Index |

|---|---|---|

| 0 | 250 | 1.0 |

| 50 | 200 | 1.5 |

| 100 | 150 | 2.0 |

- Antioxidant Efficacy : A study evaluated the antioxidant capacity using DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radical concentration compared to control groups.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 80 |

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for achieving high stereoselectivity in the synthesis of this compound?

- Methodology : Utilize glycosylation reactions with thioglycoside donors (e.g., ethylthio groups) to control stereochemistry. For example, activation with NIS/AgOTf or BF₃·Et₂O can improve α/β selectivity . Monitor intermediates via HPLC or chiral chromatography to confirm stereochemical purity.

- Data Support : In analogous syntheses, yields of 50–70% were achieved using thioglycosides under optimized conditions, with stereoselectivity confirmed by H NMR coupling constants (e.g., for axial-equatorial coupling) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Methodology : Combine NMR (H, C, and 2D-COSY/HMBC) for stereochemical assignment, mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration validation. Purity can be assessed via reverse-phase HPLC with UV detection (λ = 210–254 nm) .

- Data Support : In studies of similar pyran derivatives, C NMR peaks at δ 70–85 ppm confirmed hydroxylated carbons, while HRMS data (e.g., [M+Li]⁺ = 365.8) validated molecular formulas .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design in biological assays?

- Methodology : Determine solubility in DMSO/PBS mixtures via nephelometry and calculate logP using shake-flask or chromatographic methods (e.g., HPLC retention times). Adjust solvent systems to avoid precipitation in cell-based assays .

- Data Support : Analogous compounds showed logP values of −0.87 (consensus) and aqueous solubility of 0.0877 mg/mL, necessitating solubilizing agents like cyclodextrins for in vitro studies .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target binding mechanisms?

- Methodology : Perform homology modeling of target proteins (e.g., carbohydrate-binding lectins) using tools like AutoDock Vina. Validate docking poses with MD simulations (GROMACS/AMBER) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions at the active site .

- Data Support : For FimH antagonists, docking scores (ΔG = −9.2 kcal/mol) correlated with IC₅₀ values < 10 nM, supported by MM-PBSA binding energy calculations .

Q. What experimental designs mitigate metabolic instability in preclinical pharmacokinetic studies?

- Methodology : Use hepatic microsomal assays (human/rat) to identify metabolic hotspots. Introduce deuterium or fluorine atoms at labile positions (e.g., hydroxymethyl groups) to block oxidative degradation. Validate stability via LC-MS/MS quantification of parent compound and metabolites .

- Data Support : Prodrug derivatives of similar pyran-based compounds showed improved metabolic half-lives () in microsomal assays compared to parent molecules () .

Q. How do polymorphic forms affect crystallinity and bioavailability?

- Methodology : Screen polymorphs via solvent evaporation (e.g., ethanol/water) and characterize using PXRD and DSC. Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to link crystal form to bioavailability .

- Data Support : Polymorphs of related compounds exhibited melting point variations (ΔTm = 3–5°C) and dissolution rate differences up to 2-fold, impacting AUC in rodent models .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in oxygen-sensitive reactions?

- Methodology : Use inert atmosphere (N₂/Ar) gloveboxes for reactions involving thiyl radicals. Equip labs with explosion-proof fume hoods and conduct small-scale thermal stability tests (DSC/TGA) to assess decomposition risks .

- Data Support : Ethylthio derivatives showed exothermic decomposition above 150°C in TGA, requiring storage at <25°C in amber glass under nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。